molecular formula C8H10N4O3 B13122033 7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine

7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine

Cat. No.: B13122033
M. Wt: 210.19 g/mol
InChI Key: OILVMMOSUBCNPJ-UHFFFAOYSA-N
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Description

7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the class of imidazo[1,2-c]pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the nitration of a precursor compound followed by methoxylation and methylation steps. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

7-Methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structural features and the resulting biological activities.

Properties

Molecular Formula

C8H10N4O3

Molecular Weight

210.19 g/mol

IUPAC Name

7-methoxy-5-methyl-8-nitro-2,3-dihydroimidazo[1,2-c]pyrimidine

InChI

InChI=1S/C8H10N4O3/c1-5-10-8(15-2)6(12(13)14)7-9-3-4-11(5)7/h3-4H2,1-2H3

InChI Key

OILVMMOSUBCNPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C2=NCCN12)[N+](=O)[O-])OC

Origin of Product

United States

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